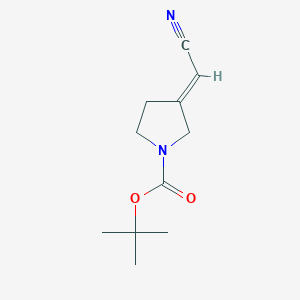

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

Descripción general

Descripción

The compound “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . It also contains a cyanomethylidene group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the tert-butyl group, cyanomethylidene group, and pyrrolidine ring .Chemical Reactions Analysis

The tert-butyl group in this compound could have unique reactivity patterns due to its crowded nature . It’s used in a variety of chemical transformations, indicating its potential for various chemical reactions .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy has been developed. This process enables the efficient synthesis of chiral pyrrolidine derivatives, highlighting the compound's role in creating substances with high chemical and optical purity for potential use in pharmaceuticals (Chung et al., 2005).

Synthesis of Macrocyclic Tyk2 Inhibitors

The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates its utility in producing highly functionalized 2-pyrrolidinone, which was instrumental in synthesizing a novel series of macrocyclic Tyk2 inhibitors. This indicates its relevance in drug discovery, especially for designing potent and selective inhibitors (Sasaki et al., 2020).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate reveal insights into molecular configurations, intermolecular interactions, and the potential for designing molecules with specific physical and chemical properties (Naveen et al., 2007).

Continous Flow Synthesis

A one-step continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones showcases an innovative approach to synthesizing complex molecules efficiently. This methodology underscores the compound's role in facilitating streamlined, scalable chemical production processes (Herath & Cosford, 2010).

Synthesis of Anti-inflammatory Compounds

Research on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones demonstrates the potential of tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate derivatives in creating compounds with anti-inflammatory and analgesic properties. This work highlights the therapeutic potential of these compounds, offering a promising avenue for the development of new medications (Ikuta et al., 1987).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of a compound like “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” are typically enzymes or receptors that interact with the functional groups present in the compound. The tert-butyl group, for instance, is known for its unique reactivity pattern .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its targets. For instance, compounds with a tert-butyl group have been implicated in biosynthetic and biodegradation pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. Tertiary butyl esters, for example, find large applications in synthetic organic chemistry .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, late-stage hydroxylation at tert-butyl sites has been demonstrated on densely functionalized molecules of pharmaceutical interest .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group is known for its unique reactivity pattern .

Propiedades

IUPAC Name |

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCAOROXCRZCMI-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)

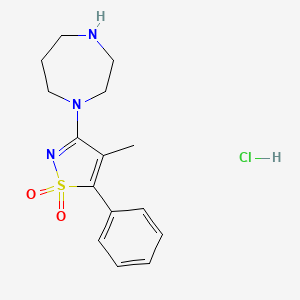

![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)

![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)